molecular formula C20H25NO2 B2635794 [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol CAS No. 2279123-03-2

[1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol

Cat. No.: B2635794
CAS No.: 2279123-03-2
M. Wt: 311.425
InChI Key: DAEQJRXBQKIVSA-UHFFFAOYSA-N
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Description

[1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol is a chemical scaffold of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Compounds featuring the benzyloxypiperidine core have been identified as potent and selective antagonists for the Dopamine D4 Receptor (D4R) . Given the D4R's role in the cortico-basal ganglia network, selective antagonists are valuable research tools for investigating pathways related to Parkinson's disease and L-DOPA-induced dyskinesias . The structure of this compound, which includes a metabolically stable ether linkage and a hydroxymethyl group at the 4-position, offers a versatile synthetic handle for further functionalization, allowing researchers to explore structure-activity relationships (SAR) and optimize drug-like properties . The benzyloxypiperidine scaffold is known to contribute to favorable characteristics for CNS drugs, and researchers can utilize this building block in the design of novel ligands with improved selectivity and pharmacokinetic profiles. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-15-19-11-12-21(13-17-7-3-1-4-8-17)14-20(19)23-16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEQJRXBQKIVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with benzyl halides, followed by the introduction of the benzyloxy group through nucleophilic substitution. The final step involves the reduction of the intermediate to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the piperidine ring or the benzyloxy group, potentially leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid.

    Reduction Products: Various reduced piperidine derivatives.

    Substitution Products: Substituted benzyl or benzyloxy derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol serves as a key intermediate in the synthesis of various pharmaceutical agents and biologically active compounds. Its piperidine moiety can be modified to create derivatives with enhanced properties.
  • Reactivity : The compound can undergo oxidation and reduction reactions, leading to the formation of corresponding carboxylic acids or amines, which are useful in further synthetic pathways .

Biological Applications

  • Enzyme Inhibition : Research has indicated that derivatives of piperidine compounds exhibit inhibitory effects on various enzymes. For instance, studies have focused on the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of specific enzymes like fatty acid amide hydrolase (FAAH), showcasing their potential in therapeutic applications .
  • Antimicrobial Activity : Compounds related to [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol have demonstrated antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Pharmaceutical Development

  • Therapeutic Potential : The compound has been explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its ability to interact with biological targets suggests it could be developed into a medication for pain management or inflammatory conditions .

Case Studies

Study Focus Findings
Roy et al. (2024)Synthesis of piperidine derivativesDemonstrated the utility of piperidine scaffolds in drug design, highlighting the importance of structural modifications on biological activity .
PMC9975056 (2023)SAR study on piperidine derivativesIdentified key modifications that enhance enzyme inhibition and reduce cytotoxicity, paving the way for safer therapeutic options .
MDPI Research (2024)Characterization of cyclization productsProvided insights into the structural dynamics of piperidine compounds and their reactivity under various conditions, supporting their application in synthetic chemistry .

Mechanism of Action

The mechanism of action of [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzyl and benzyloxy groups may enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
  • Structure : Differs by having a hydroxyl group directly attached to the piperidine ring (C-4) alongside the hydroxymethyl group.
  • This compound shows a similarity score of 0.86 to the target molecule .
  • Biological Relevance : Hydroxyl groups in similar alcohol analogues enhance antiplasmodial activity by interacting with heme in malaria parasites .
(1-Benzylpiperidin-4-yl)methanol
  • Structure : Lacks the 3-benzyloxy substituent.
  • Key Differences : Simplified structure with reduced aromatic interactions. Similarity score: 0.83 .
  • Synthetic Pathways : Synthesized via reductive amination of 1-benzyl-4-piperidone, analogous to methods described for benzylfentanyl precursors .

Functional Group Modifications

Alcohol Analogues in Antimalarial Studies
  • Examples: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) and [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11) .
  • Comparison: Activity: These compounds exhibit IC50 values of 1.03–4.43 µg/mL against Plasmodium strains, attributed to the hydroxyl group's role in heme interaction.
Benzyloxy-Containing Derivatives
  • Example : 1-Benzyl-3-(2-bromo-4-methoxybenzoyl)indole (7d) .
  • Comparison :
    • The benzyloxy group in 7d participates in electrophilic substitution reactions, whereas in the target compound, it may stabilize conformational flexibility or mediate receptor interactions .

Heterocyclic Analogues

Imidazolidinone Derivatives
  • Example : (E)-1-benzyl-3-(benzyloxy)-4-(4-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)but-1-en-1-yl)imidazolidin-2-one (Compound 108) .
  • Comparison: Molecular Weight: 491.68 g/mol (vs. ~323.42 g/mol for the target compound). Functional Complexity: The imidazolidinone core introduces additional hydrogen-bonding sites, contrasting with the piperidine ring’s simplicity in the target .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

  • The target compound’s benzyl and benzyloxy groups increase lipophilicity (logP ~3.5 estimated), compared to simpler analogues like (1-benzylpiperidin-4-yl)methanol (logP ~2.1). This may affect membrane permeability and metabolic stability .

Biological Activity

[1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with benzyl and benzyloxy groups, along with a methanol moiety. Its chemical formula is C16H23NO3C_{16}H_{23}NO_3, and it exhibits unique properties that allow for various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol is primarily attributed to its interaction with specific molecular targets. The piperidine ring can engage with receptors or enzymes, modulating their activity. The presence of the benzyl and benzyloxy groups enhances binding affinity, while the methanol group can participate in hydrogen bonding, stabilizing interactions with biological targets.

1. Analgesic and Anti-inflammatory Effects

Piperidine derivatives have been studied for their analgesic and anti-inflammatory properties. Research indicates that compounds similar to [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol exhibit significant pain relief in animal models. For instance, a study demonstrated that piperidine derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent pain relief .

2. Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. In vitro studies revealed that it possesses inhibitory activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the substituents can enhance its antimicrobial efficacy .

3. Neuroprotective Properties

Recent investigations into neuroprotective effects highlight the compound's ability to penetrate the blood-brain barrier (BBB). In vitro assays demonstrated its potential to protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AnalgesicInhibition of COX enzymes
AntimicrobialActivity against Gram-positive/negative bacteria
NeuroprotectiveProtection against oxidative stress in neurons

Table 2: Structure-Activity Relationship (SAR)

Compound VariationEffect on ActivityReference
Benzyl substitutionIncreased binding affinity
Methanol group presenceEnhanced stability
Benzyloxy modificationImproved antimicrobial action

Case Study 1: Neuroprotection Against Oxidative Stress

A study evaluated the neuroprotective effects of [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol on SH-SY5Y neuroblastoma cells. The results indicated a significant reduction in cell death following exposure to oxidative stressors when treated with the compound. This suggests its potential application in developing therapies for neurodegenerative diseases .

Case Study 2: Analgesic Efficacy in Animal Models

In an animal model of inflammatory pain, [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol was administered, resulting in a notable decrease in pain responses compared to control groups. This study supports the compound's potential as an analgesic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol, and how can reaction conditions be optimized?

  • Answer : Key synthetic routes include reductive amination (e.g., using sodium triacetoxyborohydride with acetic acid as a catalyst) and acylation reactions (e.g., with propionyl chloride in triethylamine). For optimization, parameters such as solvent choice (e.g., CHCl3/MeOH mixtures), temperature control (reflux conditions), and stoichiometric ratios of intermediates (e.g., benzyl-substituted piperidines) should be systematically varied. Purification via column chromatography or recrystallization (e.g., using oxalic acid in 2-propanol) is critical for yield improvement .

Q. How is [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol characterized to confirm structural integrity and purity?

  • Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., benzyl protons at δ 7.24–7.40 ppm, methoxy groups at δ 3.78 ppm) and HPLC (e.g., C18 columns with retention times ~11–12 minutes) to assess purity (>95%). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. What stability precautions are necessary for handling and storing [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol?

  • Answer : Store in sealed, moisture-free containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to strong oxidizers or high temperatures, as decomposition may release hazardous gases (e.g., carbon monoxide). Stability tests under accelerated conditions (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How can contradictory NMR data for [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol derivatives be resolved during structural elucidation?

  • Answer : Conflicting signals (e.g., overlapping piperidine ring protons) require advanced techniques like 2D NMR (COSY, HSQC) to assign coupling patterns. Cross-referencing with analogous compounds (e.g., benzoylpiperidine derivatives with δ 2.55–3.40 ppm for piperidinyl protons) helps validate assignments .

Q. What strategies improve yields in multi-step syntheses involving [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol intermediates?

  • Answer : Optimize protecting group strategies (e.g., Boc or benzyloxycarbonyl groups) to minimize side reactions. Use catalytic hydrogenation for deprotection instead of harsh acids. In reductive amination, substituting NaBH(OAc)₃ with milder reagents (e.g., NaBH₃CN) reduces over-reduction risks .

Q. How does steric hindrance from benzyl substituents influence the reactivity of [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol in nucleophilic reactions?

  • Answer : Bulky benzyl groups at positions 1 and 3 hinder axial attack on the piperidine ring, favoring equatorial selectivity. Computational modeling (DFT) or kinetic studies (e.g., monitoring reaction rates with varying substituents) can quantify steric effects. Compare with less hindered analogs (e.g., 4-piperidone derivatives) to isolate steric contributions .

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